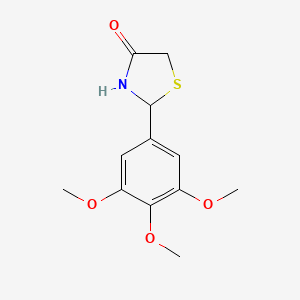

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-15-8-4-7(12-13-10(14)6-18-12)5-9(16-2)11(8)17-3/h4-5,12H,6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXJNBCCQFXHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2NC(=O)CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl ring.

Scientific Research Applications

Scientific Research Applications of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one

This compound is a thiazolidinone derivative with notable biological activities, garnering interest for its potential applications in various scientific fields . This compound has demonstrated promising effects, particularly in oncology and antimicrobial research .

Anti-Cancer Applications

TMP-bearing compounds, including this compound, have exhibited anti-cancer effects by inhibiting key proteins and receptors involved in cancer development. These targets include:

- Tubulin: Disrupting tubulin interferes with cell division.

- Heat Shock Protein 90 (Hsp90): Inhibition of Hsp90 can disrupt cancer cell survival pathways.

- Thioredoxin Reductase (TrxR): Targeting TrxR can induce oxidative stress in cancer cells.

- Histone Lysine-Specific Demethylase 1 (HLSD1): Inhibiting HLSD1 can affect gene expression in cancer cells.

- Activin Receptor-Like Kinase-2 (ALK2): ALK2 inhibition can disrupt signaling pathways involved in cancer progression.

- P-Glycoprotein (P-gp): Blocking P-gp can enhance drug sensitivity in cancer cells.

- Platelet-Derived Growth Factor Receptor β: Inhibiting this receptor can reduce cancer cell proliferation and angiogenesis.

Researchers often use in vitro and in vivo assays to evaluate the anti-cancer activity of TMP-based compounds. These assays include cell viability tests, Western blot analysis, and xenograft models. The compounds are tested against cancer cell lines to assess their impact on protein expression, cell cycle progression, and apoptosis.

Antimicrobial Activity

Thiazolidinone derivatives, including those appended with benzothiazole-triazole hybrids, have shown potential as antimicrobial agents . These compounds can inhibit the growth of bacterial and fungal strains, addressing the increasing threat of antibiotic resistance . Studies indicate that the fusion of a thiazolidinone ring with a benzothiazole-triazole pharmacophore may contribute to their effectiveness against antibiotic-resistant bacterial strains .

Mechanism of Action

The biological activity of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is thought to be mediated through its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The trimethoxyphenyl group is known to enhance the compound’s ability to interact with biological targets, increasing its potency .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical properties of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one with its analogs:

Key Observations :

- Bulkier substituents at N3 (e.g., 2,3-dimethylphenyl in 300827-50-3) enhance lipophilicity (LogP = 4.97), likely improving membrane permeability but reducing aqueous solubility .

- The 3,4,5-trimethoxyphenyl group is conserved across analogs, suggesting its role in stabilizing π-π interactions with biological targets .

Herbicidal Activity

Compounds bearing the 3,4,5-trimethoxyphenyl group exhibit selective herbicidal activity. For example, derivatives with R1 = 3,4,5-trimethoxyphenyl demonstrated moderate inhibition of rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli) . This selectivity may arise from differences in plant metabolic pathways or target enzyme specificity.

Anticancer Potential

The 3,4,5-trimethoxyphenyl motif is shared with combretastatin A-4 derivatives, known tubulin polymerization inhibitors . While direct evidence for this compound is lacking, analogs like IAT (a thiazole-containing tubulin antagonist) show potent cytotoxicity against prostate carcinoma and glioma cells (IC₅₀ < 1 µM) . The thiazolidinone core may mimic the stilbene structure of combretastatin, enabling microtubule disruption .

Limitations and Challenges

- Solubility : Many analogs (e.g., 300827-50-3) exhibit low aqueous solubility due to high LogP values, necessitating prodrug strategies (e.g., phosphate salts as in combretastatin derivatives) .

- Stereochemical Sensitivity : The Z/E configuration of benzylidene substituents (e.g., in 73855-62-6) critically affects biological activity but is challenging to control during synthesis .

Biological Activity

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound this compound has shown potential in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance:

- Mechanism of Action : The anticancer mechanism involves the induction of apoptosis and cell cycle arrest. Studies indicate that modifications at the 5-position of the thiazolidine ring can enhance these activities .

- Cell Lines Tested : The compound has been evaluated against several tumor cell lines, including MCF-7 (breast cancer) and K562 (leukemia), demonstrating significant antiproliferative effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Bacterial Inhibition : The compound exhibits notable antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values indicate effective bacterial growth inhibition .

- Biofilm Formation : Recent studies have highlighted its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinone derivatives is another area of interest:

- Mechanisms : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic effects against inflammation-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazolidinones:

- Substituent Effects : The presence of methoxy groups on the phenyl ring has been correlated with enhanced biological activity. Variations in substituents can significantly affect the pharmacological profile of these compounds .

Data Tables

Case Studies

Recent studies have provided insights into the efficacy of thiazolidinone derivatives:

- Study on Anticancer Activity : A study synthesized several thiazolidinone derivatives and evaluated their anticancer activity against multiple cell lines using the NCI protocol. The most active compounds were identified as having significant effects on cell viability and apoptosis induction .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of modified thiazolidinones against resistant strains. Results indicated that specific substitutions enhanced antibacterial efficacy and reduced biofilm formation .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one, and what are the critical reaction parameters?

The synthesis of this compound typically involves condensation reactions between a substituted benzaldehyde derivative and a thiazolidinone precursor. For example, analogous compounds are synthesized by reacting 3,4,5-trimethoxybenzaldehyde with thiourea derivatives under acidic or basic conditions to form the thiazolidinone ring . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) or ethanol are often used to facilitate cyclization.

- Catalysts : Acidic catalysts (e.g., HCl) or bases (e.g., triethylamine) may accelerate the reaction.

- Temperature : Reactions are typically conducted under reflux (60–100°C) for 6–24 hours to achieve high yields.

- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures is employed to isolate the pure product .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : H and C NMR identify the thiazolidinone ring protons (e.g., C=O at ~170 ppm) and the 3,4,5-trimethoxyphenyl group (aromatic protons at 6.5–7.5 ppm; methoxy signals at ~3.8 ppm) .

- X-ray Crystallography : Single-crystal studies (e.g., using SHELX software) resolve bond lengths and angles, confirming the planar thiazolidinone ring and dihedral angles between the aromatic substituents. R factors < 0.07 and data-to-parameter ratios > 13:1 ensure reliability .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 308.08) .

Q. What preliminary biological assays are used to evaluate the anticancer potential of this compound?

Initial screening involves:

- Tubulin Polymerization Inhibition : Microscale thermophoresis (MST) or fluorescence-based assays measure disruption of microtubule assembly, with IC values compared to colchicine or combretastatin-A4 as benchmarks .

- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) quantify growth inhibition at micromolar to nanomolar concentrations .

- Cell Cycle Analysis : Flow cytometry assesses G2/M phase arrest, a hallmark of tubulin-targeting agents .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxyphenyl moiety enhance the compound’s interaction with tubulin’s colchicine-binding site?

Molecular docking and dynamics simulations reveal that:

- Methoxy Groups : The 3,4,5-trimethoxy substituents form hydrogen bonds with β-tubulin residues (e.g., Lys254, Asn258), stabilizing the binding conformation .

- Thiazolidinone Ring : The planar structure aligns with the hydrophobic pocket near the colchicine site, while the sulfur atom may coordinate with tubulin’s cysteine residues .

- Structure-Activity Relationship (SAR) : Derivatives with halogen substitutions (e.g., Cl, F) on the phenyl ring show improved potency, suggesting steric and electronic tuning opportunities .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Key challenges include:

- Crystal Twinning : High symmetry or solvent inclusion may cause twinning. Solutions involve optimizing crystallization conditions (e.g., slow evaporation in ethanol/water) .

- Disorder in Methoxy Groups : Partial occupancy or rotational disorder of methoxy substituents is resolved using restraints in SHELXL refinement .

- Data Quality : High-resolution data (≤ 0.8 Å) and redundancy (> 90%) minimize errors. R values < 5% ensure reliable intensity measurements .

Q. How can contradictory cytotoxicity data across studies be systematically analyzed?

Discrepancies in IC values often stem from:

- Cell Line Variability : Differences in P-glycoprotein expression (e.g., NCI/ADR-RES vs. HeLa) affect drug efflux and sensitivity. Normalization to reference inhibitors (e.g., paclitaxel) mitigates this .

- Assay Conditions : Variations in serum concentration, incubation time, or endpoint detection (MTT vs. ATP luminescence) require standardization.

- Compound Stability : Degradation in DMSO stock solutions over time is monitored via HPLC (purity > 95%) .

Q. What strategies are employed to optimize the pharmacokinetic profile of this compound?

- Prodrug Design : Esterification of the thiazolidinone carbonyl improves oral bioavailability .

- Nanoparticle Encapsulation : Liposomal formulations enhance solubility and reduce off-target toxicity .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., demethylation of methoxy groups), guiding structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.